- Trichloromethyl chloroformate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Cas no 931-53-3 (CYCLOHEXYL ISOCYANIDE)

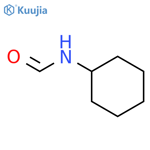

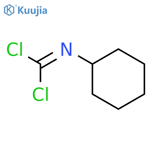

CYCLOHEXYL ISOCYANIDE structure

商品名:CYCLOHEXYL ISOCYANIDE

CYCLOHEXYL ISOCYANIDE 化学的及び物理的性質

名前と識別子

-

- CYCLOHEXYL ISOCYANIDE

- Cyclohexane, isocyano-

- Cyclohexaneisonitrile

- BIO-FARMA BF001328

- ISOCYANOCYCLOHEXANE

- HANSA ISN-0519

- CYCLOHEXYL ISONITRILE

- Cyclohexyl #niso-cyanide

- Cyclohexyl isocyanide (6CI, 7CI, 8CI)

- Isocyanocyclohexane (ACI)

- 1-Cyclohexyl isonitrile

- MFCD00003839

- EN300-254313

- SCHEMBL243870

- 3-Isocyano-cyclohexane

- Isocyano-cyclohexane

- AKOS001476742

- Q27102739

- D89407

- GEO-00871

- CYI

- A904753

- NSC-60128

- NSC60128

- N-Cyclohexylisocyanide

- EINECS 213-238-7

- LS-13296

- (Z)-2-(2-Tritylaminothiazol-4-yl)-2-(2-tert-butoxycarbonylprop-2-oxyimino)aceticacid

- NS00039528

- XYZMOVWWVXBHDP-UHFFFAOYSA-N

- NSC 60128

- cyclohexylisonitrile

- CYCLOHEXYL-ISOCYANIDE

- 931-53-3

- CHEBI:17966

- Cyclohexylisocyanide

- InChI=1/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H

- DTXSID90239266

- N7L87QP9YG

- FT-0633127

- CS-W004145

- STK893682

- DB-057375

- SY040862

- BBL020976

-

- MDL: MFCD00003839

- インチ: 1S/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H2

- InChIKey: XYZMOVWWVXBHDP-UHFFFAOYSA-N

- ほほえんだ: [C-]#[N+]C1CCCCC1

計算された属性

- せいみつぶんしりょう: 109.089149g/mol

- ひょうめんでんか: 0

- XLogP3: 1.7

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 回転可能化学結合数: 0

- どういたいしつりょう: 109.089149g/mol

- 単一同位体質量: 109.089149g/mol

- 水素結合トポロジー分子極性表面積: 4.4Ų

- 重原子数: 8

- 複雑さ: 103

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.878 g/mL at 25 °C(lit.)

- ゆうかいてん: 6.45°C

- ふってん: 78°C/27mmHg(lit.)

- フラッシュポイント: 華氏温度:170.6°f

摂氏度:77°c - 屈折率: n20/D 1.45(lit.)

- あんていせい: Stable. Incompatible with strong acids, strong bases, strong reducing agents, strong oxidizing agents. Flammable.

- PSA: 0.00000

- LogP: 1.46910

- ようかいせい: 未確定

CYCLOHEXYL ISOCYANIDE セキュリティ情報

-

記号:

- ヒント:あぶない

- 危害声明: H227-H301+H311+H331-H315-H319

- 警告文: P210-P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P370+P378-P403+P233-P405-P501

- 危険物輸送番号:UN 2810 6.1/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 23/24/25

- セキュリティの説明: S36/37

- 福カードFコード:10-13-21

-

危険物標識:

- 危険レベル:6.1

- ちょぞうじょうけん:2-8°C

- 包装グループ:III

- リスク用語:R20/21/22

CYCLOHEXYL ISOCYANIDE 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

CYCLOHEXYL ISOCYANIDE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1438-5g |

CYCLOHEXYL ISOCYANIDE |

931-53-3 | 98.0%(GC) | 5g |

¥1185.0 | 2022-06-10 | |

| Enamine | EN300-254313-2.5g |

isocyanocyclohexane |

931-53-3 | 95% | 2.5g |

$61.0 | 2024-06-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C838707-1g |

Cyclohexyl Isocyanide |

931-53-3 | ≥98%(GC) | 1g |

¥140.00 | 2022-09-02 | |

| TRC | C992355-2.5g |

Cyclohexyl Isocyanide |

931-53-3 | 2.5g |

$ 155.00 | 2022-06-06 | ||

| Enamine | EN300-254313-0.1g |

isocyanocyclohexane |

931-53-3 | 95% | 0.1g |

$19.0 | 2024-06-19 | |

| Enamine | EN300-254313-25.0g |

isocyanocyclohexane |

931-53-3 | 95% | 25.0g |

$425.0 | 2024-06-19 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1438-5g |

Cyclohexyl Isocyanide |

931-53-3 | >98.0%(GC) | 5g |

¥1185.00 | 2024-04-15 | |

| Enamine | EN300-254313-0.05g |

isocyanocyclohexane |

931-53-3 | 95% | 0.05g |

$19.0 | 2024-06-19 | |

| Enamine | EN300-254313-100.0g |

isocyanocyclohexane |

931-53-3 | 95% | 100.0g |

$1471.0 | 2024-06-19 | |

| Enamine | EN300-254313-5.0g |

isocyanocyclohexane |

931-53-3 | 95% | 5.0g |

$101.0 | 2024-06-19 |

CYCLOHEXYL ISOCYANIDE 合成方法

合成方法 1

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Reagents: Tosyl chloride , Pyridine Solvents: Dimethyl carbonate ; cooled; 18 h, rt; rt → 0 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt

リファレンス

- A more sustainable and highly practicable synthesis of aliphatic isocyanides, Green Chemistry, 2020, 22(3), 933-941

合成方法 4

合成方法 5

合成方法 6

合成方法 7

はんのうじょうけん

1.1 Reagents: Ethanolamine (reaction products with Merrifield resin and bis(diethylamino)phenylphosphine) , Potassium carbonate , Divinylbenzene-styrene copolymer (chloromethylated, reaction products with aminoethanol and bis(diethylamino)phenylphosphine) Solvents: Dimethylformamide ; 2 d, 80 °C

1.2 Reagents: Bis(diethylamino)phenylphosphine (reaction products with aminated Merrifield resin) Solvents: Toluene ; 10 h, 115 °C

1.3 Solvents: Toluene ; 45 min, 140 °C

1.2 Reagents: Bis(diethylamino)phenylphosphine (reaction products with aminated Merrifield resin) Solvents: Toluene ; 10 h, 115 °C

1.3 Solvents: Toluene ; 45 min, 140 °C

リファレンス

- A polymer-supported [1,3,2]oxazaphospholidine for the conversion of isothiocyanates to isocyanides and their subsequent use in an Ugi reaction, Bioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1813-1816

合成方法 8

合成方法 9

はんのうじょうけん

1.1 Reagents: Diisopropylcarbodiimide Solvents: Diethyl ether

リファレンス

- Carbodiimides. IV. Elimination of hydrogen sulfide with acylated carbodiimides, Chemische Berichte, 1966, 99(10), 3163-72

合成方法 10

はんのうじょうけん

1.1 Reagents: Pyridine , Phosphorus oxychloride ; 30 - 40 min, cooled; 20 - 30 min, reflux

1.2 Reagents: Water ; 0 - 5 °C

1.2 Reagents: Water ; 0 - 5 °C

リファレンス

- Synthesis of novel carbamoyl-substituted derivatives of isoindole and benzo[f][1,4]oxazepine using a modified Ugi reaction, Izvestiya Vysshikh Uchebnykh Zavedenii, 2006, 49(5), 13-19

合成方法 11

はんのうじょうけん

1.1 Reagents: Triethylamine , 1H-Imidazolium, 2-chloro-4,5-dihydro-1,3-dimethyl-, chloride (1:1) Solvents: Dichloromethane

リファレンス

- 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC, Journal of Organic Chemistry, 1999, 64(19), 6984-6988

合成方法 12

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 6 min, rt

1.2 Solvents: Water ; 0.6 min, rt

1.2 Solvents: Water ; 0.6 min, rt

リファレンス

- Odorless isocyanide chemistry: An integrated microfluidic system for a multistep reaction sequence, Angewandte Chemie, 2013, 52(29), 7564-7568

合成方法 13

はんのうじょうけん

1.1 0 °C; overnight, 0 °C → reflux

1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, rt; 1 h, 0 °C; 2 h, rt

1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, rt; 1 h, 0 °C; 2 h, rt

リファレンス

- Highly Stereoselective Ugi/Pictet-Spengler Sequence, Journal of Organic Chemistry, 2022, 87(11), 7085-7096

合成方法 14

合成方法 15

合成方法 16

はんのうじょうけん

1.1 Reagents: Triethylamine ; 4 h, 80 °C

1.2 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ; 2 h, 0 °C

1.2 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ; 2 h, 0 °C

リファレンス

- An evaluation of credentials of a multicomponent reaction for the synthesis of isothioureas through the use of a holistic CHEM21 green metrics toolkit, Green Chemistry, 2017, 19(1), 249-258

合成方法 17

合成方法 18

合成方法 19

合成方法 20

CYCLOHEXYL ISOCYANIDE Raw materials

- Carbonimidic dichloride, cyclohexyl-

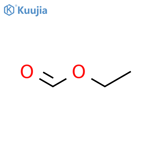

- Ethyl formate

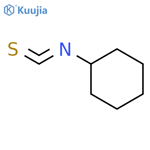

- Methanethioamide, N-cyclohexyl-

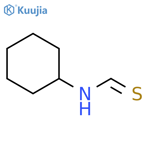

- isothiocyanatocyclohexane

- N-Cyclohexylformamide

CYCLOHEXYL ISOCYANIDE Preparation Products

CYCLOHEXYL ISOCYANIDE 関連文献

-

Victor A. Jaffett,Alok Nerurkar,Xufeng Cao,Ilia A. Guzei,Jennifer E. Golden Org. Biomol. Chem. 2019 17 3118

-

2. Synthesis of imidazolocoumarins by the amide-directed oxidative cyclisation of enol-Ugi derivativesJosé Luis Ramiro,Ana G. Neo,Carlos F. Marcos Org. Biomol. Chem. 2022 20 5293

-

Yuanqing Wei,Xiaoxi Zhou,Guangning Hong,Zhixin Chen,Hong Zhang,Haiping Xia Org. Chem. Front. 2015 2 560

-

Ming Li,Bin Qiu,Xiang-Jing Kong,Li-Rong Wen Org. Chem. Front. 2015 2 1326

-

Ahmed Al Otaibi,Fiona M. Deane,Cecilia C. Russell,Lacey Hizartzidis,Siobhann N. McCluskey,Jennette A. Sakoff,Adam McCluskey RSC Adv. 2019 9 7652

931-53-3 (CYCLOHEXYL ISOCYANIDE) 関連製品

- 616-24-0(3-Aminopentane)

- 108-09-8(1,3-Dimethylbutylamine)

- 768-94-5(Amantadine)

- 543-82-8(1,5-Dimethylhexylamine)

- 591-77-5(pentane-1,4-diamine)

- 355377-26-3(2-isocyanopentane)

- 1003-03-8(cyclopentanamine)

- 134420-07-8(Cycloheptyl isocyanide)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:931-53-3)CYCLOHEXYL ISOCYANIDE

清らかである:99%

はかる:25g

価格 ($):268.0